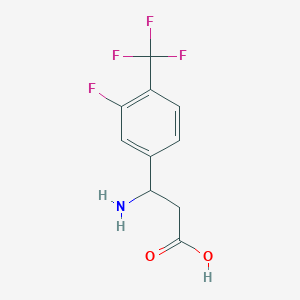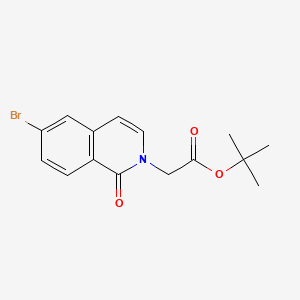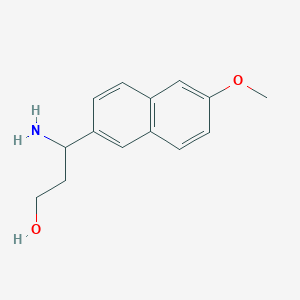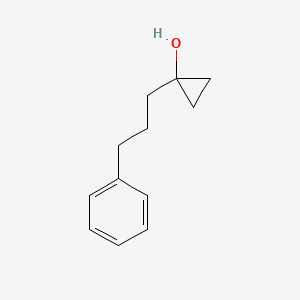
4-(1-Methoxypropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methoxypropyl)piperidine is an organic compound with the molecular formula C9H20N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxypropyl group attached to the nitrogen atom. This compound is known for its applications in the synthesis of various biologically active molecules and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methoxypropyl)piperidine typically involves the reaction of 4-piperidone with 1-methoxypropylamine under controlled conditions. One common method includes the following steps :
Starting Material: 4-piperidone
Reagent: 1-methoxypropylamine
Solvent: Methanol
Catalyst: Raney Nickel
Reaction Conditions: Hydrogenation at room temperature and pressure
The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product with high purity and yield.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure safety, efficiency, and cost-effectiveness. The use of catalytic hydrogenation and the avoidance of hazardous reagents are key considerations. The process involves the following steps :
Amide Reaction: 4-piperidone reacts with 1-methoxypropylamine to form an amide intermediate.
Hydrogenation: The intermediate undergoes catalytic hydrogenation using Raney Nickel as a catalyst.
Purification: The product is purified through filtration and drying to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methoxypropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney Nickel are employed.
Substitution: Halogenated reagents like bromoalkanes or chloroalkanes are used under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Alkylated or arylated derivatives
Aplicaciones Científicas De Investigación
4-(1-Methoxypropyl)piperidine has a wide range of applications in scientific research, including :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1-Methoxypropyl)piperidine involves its interaction with specific molecular targets and pathways . The compound can act as an agonist or antagonist at various receptors, influencing neurotransmitter release and signal transduction. Key pathways include:
Neurotransmitter Receptors: Interaction with serotonin and dopamine receptors.
Enzyme Inhibition: Inhibition of enzymes involved in neurotransmitter metabolism.
Signal Transduction: Modulation of intracellular signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Methoxypropyl)-4-piperidinamine
- 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides
- 2-Amino-4-(1-piperidine)pyridine derivatives
Uniqueness
4-(1-Methoxypropyl)piperidine stands out due to its specific structural features and reactivity. Its methoxypropyl group provides unique steric and electronic properties, making it a valuable intermediate in the synthesis of various biologically active compounds .
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
4-(1-methoxypropyl)piperidine |
InChI |
InChI=1S/C9H19NO/c1-3-9(11-2)8-4-6-10-7-5-8/h8-10H,3-7H2,1-2H3 |
Clave InChI |
BXRUUPYEMITXFK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1CCNCC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




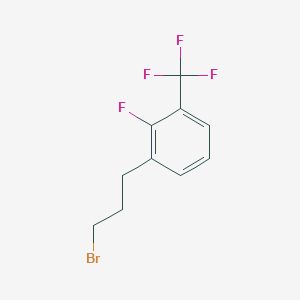
![1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13590383.png)

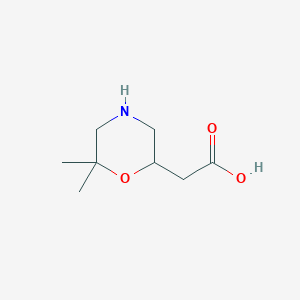
![6-Phenylspiro[2.3]hexan-4-one](/img/structure/B13590397.png)
![1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)
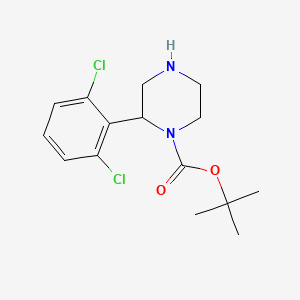
![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)
